molecular formula C9H15IO3 B1447307 3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne CAS No. 1234387-35-9

3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne

Cat. No.: B1447307
CAS No.: 1234387-35-9
M. Wt: 298.12 g/mol
InChI Key: TWYZCBYPDKEJJP-UHFFFAOYSA-N
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Description

3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne is an organic compound characterized by the presence of an alkyne functional group and multiple ethoxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne typically involves the reaction of propargyl alcohol with 2-iodoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as column chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., thiols, amines), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and mild heating.

    Reduction: Reducing agents (e.g., hydrogen gas), catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).

Major Products

    Substitution: Thiol- or amine-substituted derivatives.

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alkanes or alkenes.

Mechanism of Action

The mechanism of action of 3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne involves its interaction with specific molecular targets and pathways. The compound’s alkyne group allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to targeting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne is unique due to its alkyne functional group, which provides additional reactivity and versatility in chemical synthesis and bioconjugation applications. Its multiple ethoxy linkages also enhance its solubility and compatibility with various solvents and biological systems.

Properties

IUPAC Name

3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYZCBYPDKEJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248486
Record name 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234387-35-9
Record name 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234387-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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